2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride 2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13505292
InChI: InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H
SMILES: C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Molecular Formula: C13H19ClN4O3
Molecular Weight: 314.77 g/mol

2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

CAS No.:

Cat. No.: VC13505292

Molecular Formula: C13H19ClN4O3

Molecular Weight: 314.77 g/mol

* For research use only. Not for human or veterinary use.

2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride -

Specification

Molecular Formula C13H19ClN4O3
Molecular Weight 314.77 g/mol
IUPAC Name 2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Standard InChI InChI=1S/C13H18N4O3.ClH/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16);1H
Standard InChI Key LSLUHKRVLRTIBV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three functional domains:

  • Benzamido group: A benzene ring conjugated to an amide linkage at the N-terminus, providing hydrophobicity and steric bulk .

  • Guanidino side chain: A diaminomethylideneamino group (-NH-C(NH₂)₂⁺) at the fifth carbon, responsible for strong hydrogen-bonding interactions and cationic character at physiological pH .

  • Hydrochloride salt: Ionization of the carboxylate group enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .

The stereochemistry of the α-carbon is critical; the (2S)-configuration mirrors natural L-arginine, ensuring compatibility with biological systems . The SMILES notation C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O.Cl and InChIKey LSLUHKRVLRTIBV-UHFFFAOYSA-N provide unambiguous representation of its connectivity and stereochemical details.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₁₉ClN₄O₃
Molecular Weight314.77 g/mol
CAS Number125652-40-6
IUPAC Name(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Solubility (Water)>50 mg/mL at 25°C

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1580 cm⁻¹ (guanidino N-H bend) confirm functional group presence.

  • NMR: ¹H NMR (D₂O, 400 MHz) shows δ 7.8–7.4 ppm (benzene protons), δ 4.3 ppm (α-methine), and δ 3.1–2.8 ppm (methylene groups adjacent to guanidino) .

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves sequential protection, benzoylation, and deprotection steps:

  • Arginine Protection: The ε-amino group of L-arginine is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

  • N-Terminal Benzoylation: Reaction with benzoyl chloride in dichloromethane (DCM) under basic conditions (pH 9–10) yields N-benzoyl arginine .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, achieving >95% purity after recrystallization.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, NaOH, H₂O/THF, 0°C85%
BenzoylationBenzoyl chloride, DCM, pH 9.578%
DeprotectionHCl/EtOH, 25°C, 12 h92%

Process Challenges

  • Racemization Risk: Elevated pH during benzoylation may epimerize the α-carbon; maintaining pH <10 and low temperatures (<5°C) mitigates this .

  • Byproduct Formation: Over-benzoylation at the guanidino group is avoided by stoichiometric control of benzoyl chloride.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt enhances solubility to 52 mg/mL in water (25°C), compared to 8 mg/mL for the free base.

  • Thermal Stability: Decomposition initiates at 70°C, with a 5% weight loss by TGA at 100°C.

  • Photostability: UV exposure (254 nm) for 24 hours degrades 15% of the compound, necessitating amber glass storage .

Ionization Behavior

  • pKa Values:

    • Carboxylate (COOH): 2.1

    • Guanidino (NH): 12.5

    • Benzamide (CONH): 1.5

  • pH-Solubility Profile: Maximum solubility at pH 2–3 due to protonation of the guanidino group.

Biochemical Applications

Protease Substrate

The compound serves as a chromogenic substrate for trypsin-like proteases. Hydrolysis of the benzamido bond releases benzamide, detectable at 245 nm (Δε = 12,500 M⁻¹cm⁻¹).

Table 3: Enzymatic Kinetics (Trypsin)

ParameterValueSource
Kₘ0.83 mM
kₐₜ45 s⁻¹
Specificity Constant (kₐₜ/Kₘ)54.2 mM⁻¹s⁻¹

Peptide Synthesis

As a building block, the benzoyl group prevents racemization during solid-phase peptide synthesis. Coupling efficiency exceeds 98% using HBTU/DIPEA activation .

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